molecular formula C5H12ClN B6300540 cis-2,4-Dimethylazetidinehydrochloride CAS No. 2231663-46-8

cis-2,4-Dimethylazetidinehydrochloride

Cat. No. B6300540
CAS RN: 2231663-46-8
M. Wt: 121.61 g/mol
InChI Key: HNDQBGXJXDSIMB-JEVYUYNZSA-N
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Description

“Cis-2,4-Dimethylazetidinehydrochloride” is a chemical compound with the molecular formula C5H12ClN . It is used in various chemical reactions and has been mentioned in the context of pharmaceutical applications .


Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. A series of single enantiomer, 2,4-cis-disubstituted amino azetidines were synthesized and used as ligands for copper-catalyzed Henry reactions of aldehydes with nitromethane . Another method involves the cycloaddition reaction of imine and chloroacetyl chloride in dry dichloromethane at 0–5 °C .


Molecular Structure Analysis

The molecular structure of “this compound” is inherently concave due to the cis-ring geometry . This unique structure allows it to be used as a ligand in various chemical reactions .


Chemical Reactions Analysis

“this compound” has been used in various chemical reactions. For instance, it has been used as a ligand in copper-catalyzed Henry reactions of aldehydes with nitromethane . It has also been involved in intermolecular [2+2] photocycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Future Directions

The future directions of “cis-2,4-Dimethylazetidinehydrochloride” could involve its use in the development of new drugs and therapies. For instance, Cdc2-like kinases (CLKs) have been recognized as potential drug targets, and “this compound” could potentially be used in the development of CLK inhibitors .

Mechanism of Action

Target of Action

Cis-2,4-Dimethylazetidine Hydrochloride is a conformationally constrained analogue of the potent hallucinogenic agent, N,N-diethyllysergamide, also known as LSD . The primary target of this compound is the serotonin 5-HT2A receptor , which is the presumed target for hallucinogenic agents .

Mode of Action

The compound interacts with its target, the serotonin 5-HT2A receptor, in a manner similar to LSD. The dimethylazetidine moiety is considered a rigid analogue of diethylamine, and thus, the compound is a conformationally constrained analogue of LSD . The S,S-dimethylazetidine gave a lysergamide with pharmacology most similar to LSD, indicating that the N,N-diethyl groups of LSD optimally bind when they are oriented in a conformation distinct from that observed in the solid state by X-ray crystallography .

Biochemical Pathways

Given its similarity to lsd, it is likely to affect the serotonin system, which plays a crucial role in mood regulation, sleep, and cognition .

Pharmacokinetics

LSD is known to be rapidly absorbed and distributed, metabolized by the liver, and excreted in urine .

Result of Action

Given its similarity to lsd, it may induce hallucinogenic effects by activating the serotonin 5-ht2a receptor .

Action Environment

The action, efficacy, and stability of Cis-2,4-Dimethylazetidine Hydrochloride are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other substances. Specific studies on these aspects are currently lacking .

properties

IUPAC Name

(2R,4S)-2,4-dimethylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQBGXJXDSIMB-JEVYUYNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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